Methyl 2-azaspiro[3.3]heptane-1-carboxylate, trifluoroacetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azaspiro[3.3]heptane-1-carboxylate typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the spirocyclic scaffold . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally follows similar principles as laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azaspiro[3.3]heptane-1-carboxylate undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2-azaspiro[3.3]heptane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl 2-azaspiro[3.3]heptane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. This makes the compound a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic compound with similar structural features.
2-oxa-1-azaspiro[bicyclo[3.2.0]heptanes: These compounds share the spirocyclic core but differ in the heteroatoms present in the ring system.
Uniqueness
Methyl 2-azaspiro[3.3]heptane-1-carboxylate stands out due to its specific combination of functional groups and the presence of trifluoroacetic acid, which can influence its reactivity and interactions with other molecules. This makes it a unique and valuable compound for various applications in research and industry .
Properties
CAS No. |
2866308-51-0 |
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Molecular Formula |
C10H14F3NO4 |
Molecular Weight |
269.22 g/mol |
IUPAC Name |
methyl 2-azaspiro[3.3]heptane-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO2.C2HF3O2/c1-11-7(10)6-8(5-9-6)3-2-4-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7) |
InChI Key |
VCJCLBVNHYQVJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(CCC2)CN1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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